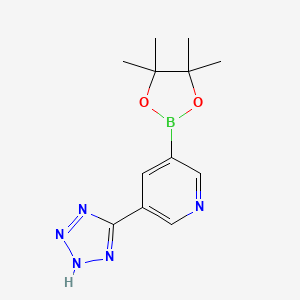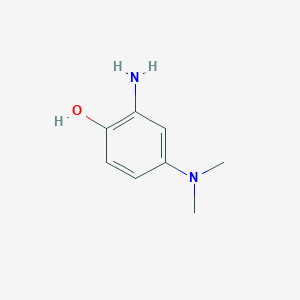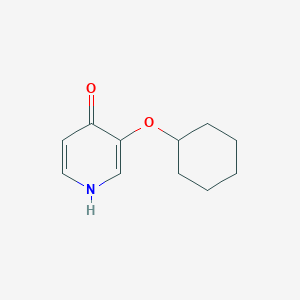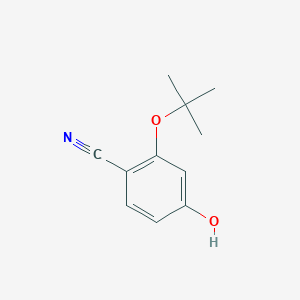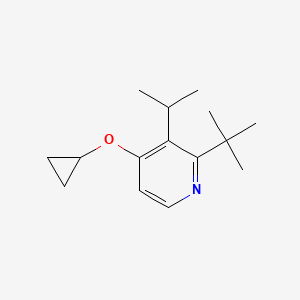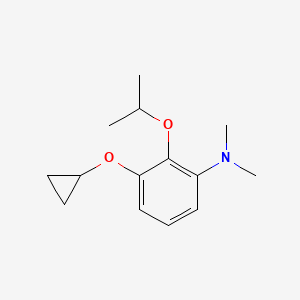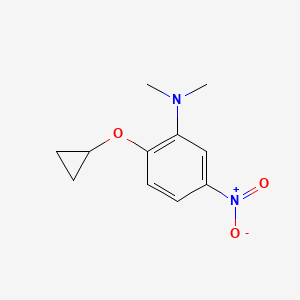
2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.243 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a nitro group attached to an aniline ring. It is commonly used in research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 2-cyclopropoxyaniline using nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction: The compound can be reduced to form 2-Cyclopropoxy-N,N-dimethyl-5-aminoaniline using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium borohydride.
Reduction: Iron powder, hydrochloric acid.
Substitution: Chlorine, bromine, Lewis acid catalyst.
Major Products Formed:
Reduction: 2-Cyclopropoxy-N,N-dimethyl-5-aminoaniline.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparaison Avec Des Composés Similaires
- 2-Cyclopropoxy-N,N-dimethyl-2-nitroaniline
- 2-Cyclopropoxy-N,N-dimethyl-4-nitroaniline
- 2-Cyclopropoxy-N,N-dimethyl-6-nitroaniline
Comparison: 2-Cyclopropoxy-N,N-dimethyl-5-nitroaniline is unique due to the specific positioning of the nitro group at the 5-position on the aniline ring. This positioning can influence the compound’s reactivity and biological activity compared to its isomers. For example, the 2-nitro and 4-nitro isomers may exhibit different chemical and biological properties due to variations in electronic and steric effects .
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-cyclopropyloxy-N,N-dimethyl-5-nitroaniline |
InChI |
InChI=1S/C11H14N2O3/c1-12(2)10-7-8(13(14)15)3-6-11(10)16-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
Clé InChI |
XUUVWRHFJQSRIB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


